molecular formula C10H9NO3S B086081 4-hydroxynaphthalene-2-sulfonamide CAS No. 116-64-3

4-hydroxynaphthalene-2-sulfonamide

Cat. No.: B086081
CAS No.: 116-64-3
M. Wt: 223.25 g/mol
InChI Key: UVUPYJHRUARFIM-UHFFFAOYSA-N
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Description

4-hydroxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO3S. It is a derivative of naphthalene, featuring a sulfonamide group at the 2-position and a hydroxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-hydroxynaphthalene-2-sulfonamide typically involves the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The sulfonamide group can participate in substitution reactions, often facilitated by strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-hydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can interfere with the binding of certain proteins, leading to the activation of pathways that reduce inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-hydroxynaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for diverse applications.

Properties

CAS No.

116-64-3

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-hydroxynaphthalene-2-sulfonamide

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14)

InChI Key

UVUPYJHRUARFIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N

116-64-3

Origin of Product

United States

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